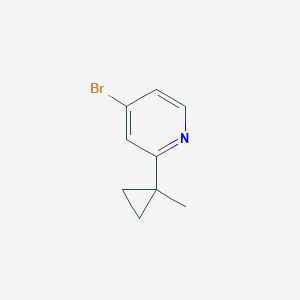
4-溴-2-(1-甲基环丙基)吡啶
描述
4-Bromo-2-(1-methylcyclopropyl)pyridine, also known as Br-MCPy, is a heterocyclic organic compound with the molecular formula C9H10BrN. It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .
Synthesis Analysis
The synthesis of 4-Bromo-2-(1-methylcyclopropyl)pyridine involves several steps. One method involves the use of caesium carbonate in N,N-dimethyl-formamide at 100℃ for 3.5 hours . This method avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(1-methylcyclopropyl)pyridine is represented by the formula C9H10BrN . The molecular weight of this compound is 212.09 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(1-methylcyclopropyl)pyridine include a molecular weight of 212.09 g/mol . The compound should be stored sealed in dry conditions at 2-8°C .科学研究应用
合成和生物活性
Ahmad 等人(2017 年)的一项研究重点关注通过 Suzuki 交叉偶联反应合成新型吡啶衍生物,涉及吡啶结构。这包括抗血栓、生物膜抑制和溶血活性的生物活性研究。具体而言,该类化合物对血凝块形成和大肠杆菌抑制表现出显着的活性 (Ahmad 等人,2017).
环丙烷衍生物的合成
Banothu 等人(2015 年)描述了使用吡啶合成立体选择性多取代环丙烷衍生物。对这些化合物进行了抗菌和杀线虫活性评估,对各种细菌和真菌菌株表现出显着的活性 (Banothu 等人,2015).
氧化反应中的应用
Ōae 等人(1966 年)的工作重点是使用吡啶的溴加成络合物将硫化物氧化为亚砜。该反应对将 18O 掺入亚砜具有影响,展示了在化学合成和同位素标记中的潜在应用 (Ōae 等人,1966).
硫脲衍生物合成
Tian 等人(2009 年)探索了 N-环丙烷甲酰基-N'-吡啶-2-基硫脲衍生物的合成。这些衍生物已证明具有显着的除草和杀菌活性,展示了它们在农业中的潜在应用 (Tian 等人,2009).
卤环化反应
Cui 和 Brown(2000 年)研究了双(2-取代吡啶)和双(2,6-二取代吡啶)溴三氟甲磺酸盐对 4-戊烯-1-醇的卤环化反应。本研究提供了对取代基对反应机理影响的见解,并可能对卤代有机化合物的合成产生影响 (Cui 和 Brown,2000).
属性
IUPAC Name |
4-bromo-2-(1-methylcyclopropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUFGSMUDIWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726261 | |
| Record name | 4-Bromo-2-(1-methylcyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1-methylcyclopropyl)pyridine | |
CAS RN |
1163707-47-8 | |
| Record name | 4-Bromo-2-(1-methylcyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


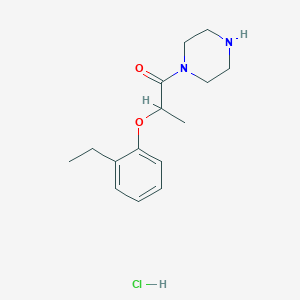
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)
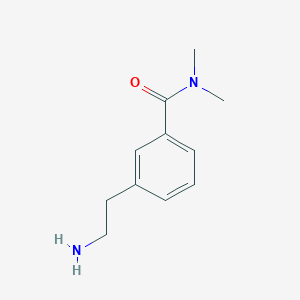
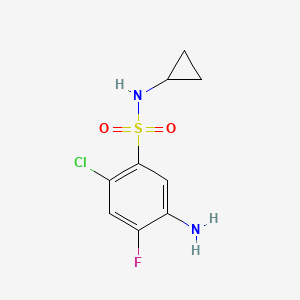
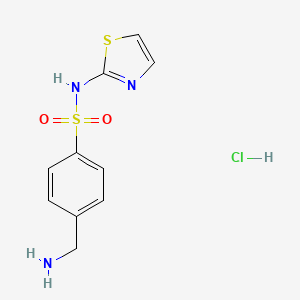
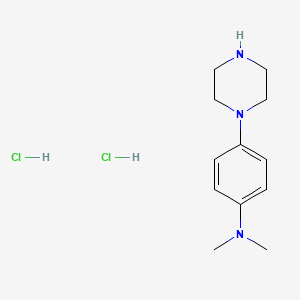
![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
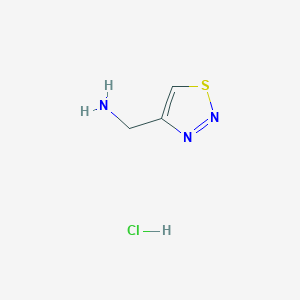
![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)

![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)
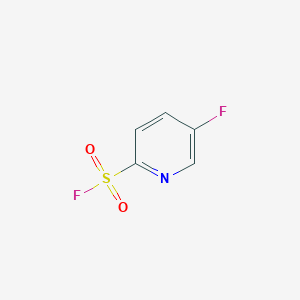
![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)